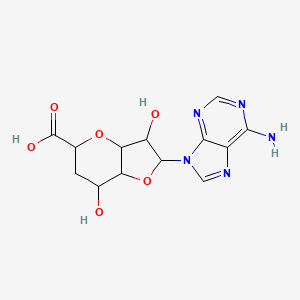

Adenine octosyl acid

Description

Properties

CAS No. |

60825-13-0 |

|---|---|

Molecular Formula |

C13H15N5O6 |

Molecular Weight |

337.29 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |

InChI |

InChI=1S/C13H15N5O6/c14-10-6-11(16-2-15-10)18(3-17-6)12-7(20)9-8(24-12)4(19)1-5(23-9)13(21)22/h2-5,7-9,12,19-20H,1H2,(H,21,22)(H2,14,15,16) |

InChI Key |

FPRRULCKTZISLW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1C(=O)O)O |

Origin of Product |

United States |

Elucidation of the Biosynthetic Pathways of Octosyl Acid

Enzymatic Steps in the Formation of the Octosyl Acid Backbone

The construction of the octosyl acid backbone is a multi-step process orchestrated by a series of specialized enzymes. This pathway begins with simple precursors and, through a cascade of reactions, assembles the characteristic bicyclic structure of octosyl acid.

Initial Substrates and Early Intermediates

The journey to octosyl acid begins with two fundamental molecules: Uridine (B1682114) 5′-monophosphate (UMP) and phosphoenolpyruvate (B93156) (PEP). These substrates are brought together and transformed in the initial phase of the biosynthetic pathway.

Uridine 5′-monophosphate (UMP), a common pyrimidine (B1678525) ribonucleoside 5'-monophosphate, serves as the foundational scaffold upon which the octosyl acid structure is built. ebi.ac.uk It is formed from the decarboxylation of orotidine (B106555) 5′-monophosphate. wikipedia.org Early feeding experiments have shown that uridine is incorporated intact into the octosyl acid structure. nih.gov

Phosphoenolpyruvate (PEP), a key intermediate in glycolysis, provides the three-carbon unit that extends the sugar moiety of UMP. nih.govrsc.org The involvement of PEP is crucial for elongating the carbon chain, a defining step in the formation of this high-carbon sugar.

The first committed step in the biosynthesis of the octosyl acid backbone is the enzymatic conversion of UMP and PEP into 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP). rsc.orgrsc.org In this reaction, the enolpyruvyl group from PEP is transferred to the 3'-hydroxyl group of UMP. rsc.org This reaction is catalyzed by enzymes such as PolA and NikO. nih.gov The resulting compound, 3′-EUMP, is a key intermediate, primed for the subsequent radical-mediated cyclization. rsc.orgresearchgate.net It is a uridine 5'-phosphate where the hydroxyl hydrogen at the 3' position is replaced by an enolpyruvyl group. nih.govebi.ac.uk

Involvement of Uridine 5′-Monophosphate (UMP) and Phosphoenolpyruvate (PEP)

Radical S-Adenosylmethionine (SAM) Enzyme-Catalyzed Reactions

The transformation of the linear 3′-EUMP into the bicyclic octosyl acid backbone is the most remarkable step in this biosynthetic pathway. This complex rearrangement is catalyzed by a radical S-adenosylmethionine (SAM) enzyme. rsc.orgresearchgate.net

The key enzyme responsible for the intricate C-C bond formation is a radical SAM enzyme known as PolH (or its ortholog NikJ). researchgate.netasm.org PolH utilizes S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical. rsc.orgresearchgate.net This radical initiates a cascade of events by abstracting a hydrogen atom from the C5′ position of the 3′-EUMP substrate. researchgate.net This generates a substrate radical, which then undergoes a cyclization reaction. researchgate.net The process ultimately leads to the formation of a new carbon-carbon bond between the C5′ and C6′ positions of the precursor molecule, thereby constructing the unique bicyclic framework of octosyl acid phosphate (B84403) (OAP). researchgate.net

The mechanism catalyzed by PolH is a feat of enzymatic precision. After the initial hydrogen abstraction from C-5' by the 5'-deoxyadenosyl radical, the resulting substrate radical attacks the terminal methylene (B1212753) group (C6') of the enolpyruvyl moiety. researchgate.net This intramolecular cyclization forms a C-7' radical intermediate. nih.gov The reaction is finally quenched when this radical intermediate abstracts a hydrogen atom, possibly from a cysteine residue (Cys209) within the PolH enzyme, to yield the stable octosyl acid 5'-phosphate (OAP) product. researchgate.net

This enzymatic process exhibits remarkable stereochemical control, ensuring the formation of the correct diastereomer. researchgate.net The specific three-dimensional arrangement of the active site of PolH guides the substrate and the radical intermediates through the reaction coordinate, dictating the precise stereochemistry of the newly formed chiral centers. researchgate.net The final step to yield octosyl acid is the dephosphorylation of OAP, a reaction catalyzed by the phosphatase PolJ. rsc.orgresearchgate.net

Role of PolH in Free Radical Cyclization

Phosphatase-Mediated Dephosphorylation

A pivotal step in the biosynthetic pathway of octosyl acid involves a dephosphorylation reaction mediated by a specific phosphatase enzyme. This reaction is crucial for converting the phosphorylated intermediate into the final octosyl acid molecule.

The enzyme PolJ, identified as a phosphatase, plays a central role in the later stages of octosyl acid biosynthesis. rsc.orgnih.gov Research has shown that PolJ catalyzes the dephosphorylation of octosyl acid 5'-phosphate (OAP), converting it to octosyl acid (OA). rsc.orgnih.govresearchgate.net This enzymatic step follows the formation of OAP from 3'-enolpyruvyl uridine 5'-monophosphate (3'-EUMP) through a radical-mediated cyclization catalyzed by the S-adenosylmethionine (SAM) enzyme, PolH. rsc.orgnih.govresearchgate.net The combined action of PolH and PolJ represents two key enzymatic steps in the pathway, leading to the formation of the C8 backbone of octosyl acid. rsc.orgnih.gov Gene knockout experiments have confirmed that both polH and polJ are essential for the biosynthesis of polyoxin (B77205), as mutants lacking these genes lose their bioactivity. nih.gov

Recent studies have revealed a more complex phosphorylation landscape in the biosynthesis of related nucleoside antibiotics, highlighting the selectivity of phosphatases like PolJ. It has been discovered that an intermediate, octosyl acid 2',5'-bisphosphate (OABP), is formed through the 2'-phosphorylation of 5'-OAP by a kinase. nih.gov The phosphatase PolJ (and its homolog NikL) then selectively dephosphorylates the 5'-phosphate of OABP to yield octosyl acid 2'-phosphate (2'-OAP). nih.govnih.gov

Notably, PolJ does not dephosphorylate 5'-OAP directly under these revised pathway conditions and also does not dephosphorylate the resulting 2'-OAP. nih.govnih.gov This indicates a high degree of selectivity for the 5'-phosphate group when the 2'-position is also phosphorylated. This cryptic 2'-phosphorylation is essential for the subsequent enzymatic steps in the biosynthesis of nikkomycin (B1203212) and polyoxin, and the 2'-phosphate is removed later in the pathway. nih.govnih.gov This selective dephosphorylation ensures the correct metabolic flow towards the final antibiotic products. nih.gov

Function of PolJ in Converting Octosyl Acid 5′-Phosphate (OAP) to Octosyl Acid (OA)

Advanced Studies on Metabolic Intermediates and Shunt Products

The study of intermediates and alternative products (shunt products) in these biosynthetic pathways provides deeper insights into the complex enzymatic machinery at play.

Octosyl acid has long been proposed as a key intermediate in the biosynthesis of polyoxins, a group of peptidyl nucleoside antibiotics. nih.govasm.org Early feeding experiments and genetic studies laid the groundwork for this hypothesis. jst.go.jp The definitive identification of octosyl acid as a central intermediate was solidified by in vitro functional characterization of the enzymes PolH and PolJ, which together catalyze its formation. rsc.orgnih.gov The formation of the octosyl acid scaffold is a crucial branching point, leading to the production of uracil (B121893) polyoxin C (aminohexuronic acid), another key intermediate in the pathway. nih.gov The elucidation of this step has revised our understanding of the early stages of polyoxin biosynthesis. rsc.org

In the biosynthesis of nikkomycins, which are structurally related to polyoxins, analogs of octosyl acid have been identified as shunt metabolites. From the culture broth of Streptomyces tendae, new intermediates named nikkomycins SZ, SX, SoZ, and SoX have been isolated and characterized. nih.gov These compounds are considered analogs of the octosyl acids found as shunt products in polyoxin biosynthesis. nih.gov The characterization of these nikkomycin intermediates, such as nikkomycin SOZ, which is a 6'-hydroxylated and dephosphorylated 2'-OAP, provides further evidence for the relevance of the in vitro-observed biosynthetic steps to the natural production of these antibiotics in both polyoxin and nikkomycin pathways. nih.gov

Characterization of Octosyl Acid Analogs in Nikkomycin Biosynthesis (e.g., Nikkomycins SZ, SX, SoZ, SoX)

Comparative Biosynthesis of High-Carbon Sugar Nucleosides

The enzymatic pathways leading to high-carbon sugar nucleosides such as adenine (B156593) octosyl acid are intricate and specialized. Comparing these pathways with those of other antifungal nucleoside natural products reveals a blend of shared and distinct biochemical strategies for assembling these complex structures.

The biosynthesis of antifungal nucleosides demonstrates significant mechanistic diversity. While some pathways share common ancestral enzymes, many have evolved unique catalysts for key transformations. researchgate.netresearchgate.net A prime example of this divergence is seen when comparing the octosyl acid pathway with those of the polyoxins and nikkomycins, which are peptidyl nucleoside antibiotics that inhibit fungal chitin (B13524) synthase. researchgate.netchimia.ch

A general model for the biosynthesis of high-carbon sugar nucleoside antifungals suggests that they proceed via a common C8 sugar nucleoside precursor. nih.gov The final size of the sugar (C6, C7, or C8) is then determined by the action of specific α-ketoglutarate-dependent dioxygenases. nih.gov For instance, in the biosynthesis of C6 sugar nucleosides like nikkomycins and polyoxins, the enzyme PolD/NikI is responsible for an oxidative C-C bond cleavage that transforms a C8 intermediate into a C6 nucleoside. nih.gov

Another layer of complexity is added by a process known as cryptic phosphorylation. In the nikkomycin and polyoxin pathways, an unexpected 2'-phosphorylation of a nucleoside intermediate occurs early in the seven-step biosynthesis of the aminohexuronic acid (AHA) nucleoside. nih.gov This phosphate group is retained throughout most of the pathway and is removed only in the final step, suggesting it plays a crucial, albeit transient, role in the biosynthesis. nih.gov This cryptic modification highlights a sophisticated regulatory mechanism within these pathways. researchgate.netnih.gov

| Feature | Octosyl Acid Pathway | Polyoxin/Nikkomycin Pathways |

| Initial Core | C8 furanosyl nucleoside skeleton rsc.orgnih.gov | C6 aminohexuronic acid (AHA) nucleoside researchgate.netnih.gov |

| Key Intermediate | Octosyl Acid (OA) rsc.org | Aminohexuronic acid (AHA) researchgate.netnih.gov |

| Sugar Size Determination | Serves as the C8 precursor nih.gov | Oxidative C-C bond cleavage of a C8 precursor by dioxygenases (PolD/NikI) nih.govnih.gov |

| Phosphorylation | Not fully elucidated, but dephosphorylation is a key final step rsc.orgnih.gov | "Cryptic" 2'-phosphorylation of an early intermediate, removed in the final step nih.gov |

A critical step in forming high-carbon sugars is the extension of the carbon chain, a process for which nature has evolved several elegant strategies. nih.gov

A primary strategy involves radical S-adenosyl-L-methionine (SAM) enzymes. frontiersin.org These enzymes generate a highly reactive 5'-deoxyadenosyl radical, which can initiate complex chemical transformations, including the formation of new carbon-carbon bonds. frontiersin.org The construction of the octosyl acid backbone is a prime example of this mechanism. The radical SAM enzyme PolH catalyzes a free radical reaction to form the bicyclic C8 backbone of octosyl acid from a 3'-enolpyruvyl uridine 5'-monophosphate (3'-EUMP) substrate. rsc.orgnih.govresearchgate.net This is followed by a dephosphorylation step catalyzed by the phosphatase PolJ to yield octosyl acid. rsc.orgnih.gov This radical-mediated C5' extension of the nucleoside is a distinct mechanism for carbon extension in the biosynthesis of these antifungal natural products. nih.gov

Other strategies for carbon chain extension in different biosynthetic pathways include aldol-type condensations, but the radical SAM-dependent route is a defining feature of the octosyl acid family and its derivatives. researchgate.net The discovery of these varied enzymatic tools not only deepens our understanding of microbial biosynthesis but also provides a rich resource for synthetic biology and the engineered production of novel antibiotics. asm.orgdntb.gov.ua

| Strategy | Description | Example Enzyme(s) | Nucleoside Family |

| Radical SAM-Mediated C-C Bond Formation | A radical SAM enzyme initiates a reaction cascade to extend the carbon chain of the sugar. frontiersin.org | PolH (Radical SAM Enzyme), PolJ (Phosphatase) rsc.orgnih.gov | Octosyl Acid, Polyoxins, Nikkomycins rsc.orgnih.gov |

| Oxidative C-C Bond Cleavage | Dioxygenases cleave a C-C bond to reduce the carbon chain length from a larger precursor. nih.gov | PolD/NikI (Dioxygenase) nih.gov | Polyoxins, Nikkomycins nih.gov |

| Aldol-Type Condensation | Enzymes catalyze the condensation of a sugar acceptor with a C3 donor like PEP or pyruvate. | Homocitrate synthase-like enzymes | Other complex nucleosides |

Chemical and Enzymatic Synthesis of Adenine Octosyl Acid and Its Derivatives

Synthetic Approaches to the Octosyl Acid Scaffold

The synthesis of the octosyl acid scaffold, the core sugar component of these nucleosides, has been a primary focus of research. These efforts have paved the way for the eventual total synthesis of the natural products and their analogs.

The structural relationship between octosyl acids and ezomycins, both possessing a 3,7-anhydroocturonic acid backbone, has led to unified synthetic strategies. koreascience.kr Early endeavors in this area laid the groundwork for more refined approaches. iupac.org While the total synthesis of ezomycins and octosyl acids remained an elusive goal for some time, several research groups have explored various methods to construct these complex molecules. koreascience.kr

A notable achievement in this field was the total synthesis of octosyl acid A. acs.org This accomplishment represented a significant milestone, confirming the proposed structure and providing a pathway for the synthesis of related compounds. The adenine (B156593) analog of octosyl acid was also successfully synthesized, and it exhibited inhibitory activity against cyclic-AMP phosphodiesterases. koreascience.kr

The biosynthesis of octosyl acid A has also been investigated, with studies demonstrating the incorporation of C-13 labeled glucose. jst.go.jp More recent research has shed light on the enzymatic machinery responsible for constructing the octosyl acid backbone. It has been shown that a radical S-adenosylmethionine (SAM) enzyme, PolH, catalyzes a free radical reaction using 3′-enolpyruvyl uridine (B1682114) 5′-monophosphate (3′-EUMP) as a substrate to form octosyl acid 5′-phosphate (OAP). nih.govresearchgate.netrsc.org Subsequently, a phosphatase, PolJ, dephosphorylates OAP to yield octosyl acid. nih.govresearchgate.netrsc.org These findings provide crucial in vitro evidence for the biosynthetic origin of the C8 backbone of octosyl acid. nih.govresearchgate.net

In the quest for the total synthesis of octosyl acids and ezomycins, the synthesis of simplified model compounds and various octose derivatives has been instrumental. koreascience.krkisti.re.kr These studies have allowed for the exploration and optimization of key chemical transformations required to build the complex bicyclic scaffold. researchgate.net For instance, researchers have synthesized 3,7-anhydro-octose nucleosides, including a 3′,7′-anhydroocturonic acid nucleoside, through a sequence involving a Wittig reaction for chain extension, intramolecular cyclization to form the bicyclic system, and subsequent oxidation. cdnsciencepub.com

Another approach involved the synthesis of heptofuranose nucleosides as precursors. koreascience.kr The synthesis of various octose derivatives related to octosyl acids A and B has also been reported, contributing to the library of available building blocks for these complex nucleosides. kisti.re.kr The synthesis of the sugar moiety of octosyl acids has been achieved through stereoselective radical cyclization. researchgate.net

A concise synthesis of octosyl nucleosides was developed starting from commercially available 1,2:5,6-di-O-isopropylidene-α-d-allofuranose. nih.govacs.orgfigshare.com This route featured an intramolecular ester enolate alkylation to form a protected bicyclic octosyl acid thioglycoside donor, which was then used for glycosylation. nih.govacs.orgfigshare.com

The construction of the eight-carbon sugar backbone of octosyl acid is a key challenge. Various strategies have been developed to form these higher-carbon sugars. One common approach is the chain extension of a pre-existing sugar, such as D-ribose, using methods like the Wittig reaction. koreascience.krresearchgate.netcdnsciencepub.com The resulting octose can then be further manipulated to form the desired bicyclic system.

The biosynthesis of high-carbon sugar nucleoside antibiotics, including those with the octosyl acid scaffold, has been a subject of investigation. nih.govresearchgate.netresearchgate.net The discovery of the enzymatic pathway involving PolH and PolJ provides a biological blueprint for the formation of this unique C8 sugar. nih.govresearchgate.netrsc.org This natural strategy highlights the use of a radical mechanism to forge the key carbon-carbon bond.

Synthesis of Model Compounds and Octose Derivatives

Transglycosylation Methodologies for Adenine Analog Formation

Transglycosylation, the transfer of a glycosyl group from one nucleoside to another nucleobase, has proven to be a powerful tool for the synthesis of adenine octosyl acid and its analogs. unimi.itresearchgate.net This method circumvents the often-challenging direct glycosylation of a complex sugar with a purine (B94841) base.

Chemical transglycosylation offers a direct route to convert more readily available pyrimidine (B1678525) nucleosides into their purine counterparts. unimi.itnih.gov This process is typically catalyzed by a Lewis acid, such as TMSOTf or SnCl4, and involves the transfer of the sugar moiety from a protected pyrimidine nucleoside to a purine base. nih.govnih.gov An efficient transglycosylation reaction was successfully used to synthesize an adenine analog of octosyl acid from the naturally occurring pyrimidine nucleoside. koreascience.krrsc.org This method has also been extended to prepare an adenine analog of the polyoxin (B77205) nucleoside skeleton. rsc.org

The reaction often proceeds through the formation of a reactive intermediate, such as an acyloxonium cation, after the pyrimidine base is eliminated. researchgate.net The purine base then attacks this electrophilic sugar intermediate. researchgate.net The process can be thought of as an intermolecular glycosyl migration. unimi.it

The regioselectivity and stereoselectivity of glycosylation and transglycosylation reactions are critical for the successful synthesis of the desired nucleoside isomer. ingentaconnect.combeilstein-journals.orgbeilstein-journals.org In the context of purine nucleosides, direct glycosylation can lead to a mixture of regioisomers, with glycosylation occurring at different nitrogen atoms of the purine ring. researchgate.net However, under thermodynamic control, the N9-glycosylated product is typically favored. researchgate.net

The stereoselectivity of glycosylation is often influenced by neighboring group participation. beilstein-journals.orgnih.govwikipedia.org For example, a protecting group at the C2' position of the sugar can direct the incoming nucleobase to the opposite face, leading to the formation of a 1,2-trans glycosidic bond. beilstein-journals.org The nature of the acceptor nucleophile also plays a significant role in the stereochemical outcome of the reaction. beilstein-journals.orgrsc.org In transglycosylation reactions, the stereochemistry at the anomeric center is generally retained, proceeding through a mechanism that leads to the thermodynamically more stable β-anomer. nih.gov The concentration of the reactants can also influence the stereoselectivity of glycosylation reactions. acs.org

Enzymatic Transglycosylation for Purine Analogs

The synthesis of purine nucleoside analogs, including adenine-containing structures, can be efficiently achieved through enzymatic transglycosylation. This method is regarded as a sustainable and effective substitute for purely chemical synthesis routes, offering high stereo- and regioselectivity under mild reaction conditions. mdpi.comresearchgate.net The core of this process involves the transfer of a sugar moiety from a donor nucleoside to an acceptor nucleobase, a reaction catalyzed by nucleoside phosphorylases (NPs). mdpi.comresearchgate.net

A common and efficient strategy is the one-pot, two-enzyme system utilizing a combination of pyrimidine nucleoside phosphorylase (PyNP) and purine nucleoside phosphorylase (PNP). mdpi.comresearchgate.net The reaction mechanism consists of two coupled phosphorolysis steps (Figure 1). mdpi.com First, the PyNP catalyzes the phosphorolysis of a pyrimidine nucleoside donor (e.g., uridine or thymidine), cleaving the N-glycosidic bond to produce the corresponding pyrimidine base and an activated sugar-1-phosphate intermediate (e.g., α-D-pentofuranose-1-phosphate). researchgate.netmdpi.com In the second step, the PNP utilizes this sugar-1-phosphate intermediate to glycosylate the acceptor purine base, forming the new target purine nucleoside. mdpi.com

The equilibrium of this reaction generally favors the synthesis of nucleosides. mdpi.com To achieve high product yields, often around 90%, an excess of the sugar donor is typically required. mdpi.com Enzymes sourced from thermophilic organisms are of particular interest for these biocatalytic processes. mdpi.comresearchgate.net Thermostable NPs are active over a broad range of temperatures and pH levels, which not only increases reaction rates but also improves the solubility of substrates, making them cost-effective and robust biocatalysts for industrial applications. mdpi.comresearchgate.net This enzymatic approach has been successfully used to produce a wide array of nucleoside analogs for therapeutic and research purposes. researchgate.netnih.gov An efficient transglycosylation reaction has been specifically reported for the successful synthesis of an adenine analogue of octosyl acid from a natural pyrimidine nucleoside. rsc.org

Derivatization Strategies for this compound Analogs

Functionalization of the Adenine Moiety

A versatile and powerful strategy for modifying the C8 position of the adenine ring in nucleosides involves the use of 8-formyl derivatives (carboxaldehydes) as key intermediates. rsc.orgrsc.org This approach provides a gateway to a wide diversity of C8-substituted analogs that are otherwise difficult to access. rsc.org

The synthesis of the N-unprotected 8-formyladenine nucleoside starts with the protection of the sugar's hydroxyl groups, commonly using silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS or TBS). mdpi.comresearchgate.net The crucial step is the regioselective lithiation at the C8 position, which is achieved by treating the protected nucleoside with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in tetrahydrofuran (B95107) (THF). rsc.orgmdpi.com The resulting C8-lithiated species is then quenched with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. rsc.orgmdpi.com This method has proven to be fast, scalable, and high-yielding for both adenosine (B11128) and 2'-deoxyadenosine (B1664071) derivatives. rsc.org

Once synthesized, the 8-formyladenine nucleosides serve as a platform for numerous chemical transformations, allowing for broad diversification at the C8 position. rsc.orgresearchgate.net These subsequent modifications include:

Hydroxymethylation: Reduction of the aldehyde to a primary alcohol. rsc.org

Azidation: Conversion of the resulting hydroxymethyl group to an azidomethyl group, which can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. rsc.org

Reductive Amination: Direct reaction of the aldehyde with amines to form C8-aminomethyl derivatives. rsc.org

Olefination Reactions: Chain extension via reactions like the Horner-Wadsworth-Emmons or modified Julia olefination to introduce alkenyl substituents. rsc.org

The table below summarizes various C8-functionalizations achieved starting from the 8-formyladenine nucleoside intermediate.

| Starting Material | Reagent(s) | Transformation | Product Type | Ref |

| 8-Formyladenosine derivative | NaBH₄ | Reduction | 8-Hydroxymethyladenosine | rsc.org |

| 8-Hydroxymethyladenosine derivative | DPPA, DBU | Azidation | 8-Azidomethyladenosine | rsc.org |

| 8-Formyladenosine derivative | Primary/Secondary Amine, NaBH(OAc)₃ | Reductive Amination | 8-(Aminomethyl)adenosine | rsc.org |

| 8-Formyladenosine derivative | Horner-Wadsworth-Emmons reagent, Ba(OH)₂ | Olefination | 8-Alkenyladenosine | rsc.org |

| 8-Formyladenosine derivative | Modified Julia reagent | Olefination | 8-Alkenyladenosine | rsc.org |

Table data is illustrative of transformations described in the literature.

N6-substituted adenosine derivatives are an important class of bioactive compounds. google.com Synthetic strategies for these molecules typically involve the modification of the exocyclic amino group at the N6 position of the adenine base.

A common and effective method begins with a 6-chloropurine (B14466) nucleoside precursor. The chlorine atom at the C6 position is a good leaving group, readily displaced by nucleophilic substitution. Reaction of the 6-chloropurine derivative with a wide variety of primary or secondary amines leads to the corresponding N6-substituted adenosine analogs. google.com

Another approach involves the synthesis of the desired substituted amine, which is then reacted with the purine precursor. For instance, a substituted benzaldehyde (B42025) can be converted to an oxime, which is then reduced to the corresponding benzylamine. patsnap.com This amine can then be coupled to the 6-position of the purine ring. patsnap.com

Further modifications can be made to the N6-substituent itself or to the sugar moiety after the key substitution reaction. For example, hydroxyl groups on the ribose unit can be protected (e.g., with 2,2-dimethoxypropane (B42991) to form an acetonide) to allow for selective reactions at other positions, followed by deprotection to yield the final product. google.com These methods provide access to a diverse library of N6-substituted adenosine derivatives for various research applications. google.com

C8-Functionalization via Carboxaldehydes

Modifications of the Octosyl Acid Sugar Moiety

Octosyl acids are a unique class of nucleosides characterized by a higher-carbon sugar backbone, specifically a 3,7-anhydro-octofuranose uronic acid. rsc.orgkoreascience.kr This structure contains a rigid bicyclic system where a furanoid ring is fused to a pyranoid ring. koreascience.kr The synthesis of analogs based on this complex sugar moiety is a significant chemical challenge.

Synthetic routes have been developed to construct these anhydrooctose and anhydroocturonic acid nucleosides. A key step in these syntheses is the creation of the anhydro bridge. One strategy involves an intramolecular cyclization of a suitably functionalized octose nucleoside precursor. researchgate.net For example, a synthetic sequence can start from a more common sugar derivative, which undergoes a chain extension (e.g., via a Wittig reaction) to create an eight-carbon sugar chain. koreascience.krresearchgate.net This linear precursor is then induced to cyclize intramolecularly to form the characteristic bicyclic 3',7'-anhydro-octose system. researchgate.net

Following this strategy, several novel 3′,7′-anhydrooctose nucleosides have been synthesized. researchgate.netcdnsciencepub.com Furthermore, by elaborating a carboxylic acid function at the C-8' position of the bicyclic sugar, a 3′,7′-anhydroocturonic acid nucleoside has also been successfully prepared, mimicking the core structure of natural octosyl acids. researchgate.netcdnsciencepub.com These synthetic efforts are crucial for creating structural analogs to probe the biological functions of this class of compounds. koreascience.kr

Introduction of Specific Functional Groups (e.g., Azidomethyl, Olefination)

The chemical modification of this compound and its analogues is crucial for developing novel biological probes and therapeutic agents. The introduction of specific functional groups, such as azidomethyl and olefin moieties, allows for further derivatization, such as bioconjugation via click chemistry, or the creation of structurally unique C-branched nucleosides. These modifications typically target either the purine base or the complex sugar backbone.

Azidomethyl Group Introduction

The azidomethyl group is a valuable functional handle, primarily because the terminal azide (B81097) can be readily used in highly specific bioconjugation reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.airesearchgate.net The synthesis of azidomethyl derivatives of adenine nucleosides is often achieved through a multi-step process starting from a suitable precursor.

A key strategy involves the initial generation of a formyl group at the C8-position of the adenine ring. rsc.org This aldehyde serves as a versatile intermediate for subsequent transformations. The synthesis proceeds via a two-step sequence:

Reduction to Hydroxymethyl: The 8-formyladenosine derivative is first reduced to the corresponding 8-hydroxymethyl alcohol. rsc.org This is a standard reduction of an aldehyde to a primary alcohol, often accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org

Conversion to Azidomethyl: The resulting hydroxymethyl derivative is then converted directly to the 8-azidomethyl product in a one-step azidation reaction. rsc.org This transformation provides the target azide, which can then be used in further reactions, such as ligation with alkyne-containing molecules. rsc.org For instance, azidomethyl adenosine derivatives have been successfully reacted with molecules like 3,4,5-trimethoxyethynylbenzene under modified CuAAC conditions to yield complex bioconjugates. rsc.org

While functionalization at the C8-position of the adenine base is a common approach, azide groups can also be introduced at various positions on the sugar moiety. A widely used method for this involves the nucleophilic substitution of a leaving group, such as a triflate, with an azide salt like lithium azide (LiN₃). nih.gov This approach has been successfully employed to synthesize 2′-azido-2′-deoxyadenosine and 3'-azido-2',3'-dideoxyadenosine. nih.govontosight.ai The synthesis of 2'- and 3'-O-azidomethyl ribonucleoside derivatives has also been reported. researchgate.net

| Reaction Type | Precursor Molecule | Key Reagents | Product | Research Findings |

|---|---|---|---|---|

| Reduction | Silyl-protected 8-formyladenosine | Sodium borohydride (NaBH₄) | Silyl-protected 8-(hydroxymethyl)adenosine | Serves as a stable intermediate for subsequent azidation. rsc.org |

| Azidation | Silyl-protected 8-(hydroxymethyl)adenosine | Et₃N·3HF | Silyl-protected 8-(azidomethyl)adenosine | A one-step conversion from the alcohol to the azide, which is a versatile precursor for CuAAC reactions. rsc.org |

| Nucleophilic Substitution | Triflated adenosine derivative | Lithium azide (LiN₃) | 2′-azido-2′-deoxyadenosine | Demonstrates a common strategy for introducing azides onto the sugar ring. nih.gov |

Olefination Reactions

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds (C=C). In the context of this compound derivatives, these reactions are primarily used to create unsaturated C-branched side chains or exocyclic double bonds on the sugar moiety. tandfonline.comtandfonline.comresearchgate.net Such modifications can significantly alter the molecule's conformation and biological activity. Key methods include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and various forms of the Julia olefination. researchgate.netrsc.org

Julia-type Olefination: The Julia olefination and its modern variants (e.g., Julia-Kocienski) are powerful methods for creating alkenes from carbonyl compounds and sulfone reagents. cas.cnresearchgate.net This reaction has been applied to sugar-derived lactones to produce exocyclic olefins, known as exo-glycals. researchgate.netorganic-chemistry.orgresearchgate.net In the context of modifying adenine nucleosides, the versatile 8-formyladenosine precursor can be subjected to olefination using modified Julia reagents, such as those based on benzothiazole (B30560) and 1-phenyltetrazole sulfones, to generate C8-alkenyl derivatives. rsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate-stabilized carbanion, is another robust method for synthesizing alkenes from aldehydes or ketones. It has been demonstrated as a viable alternative for the olefination of 8-formyladenosine, providing another route to C8-vinyl-substituted adenine nucleosides. rsc.org

Wittig Reaction: The Wittig reaction is a classic and widely used olefination method that reacts a carbonyl compound (aldehyde or ketone) with a phosphonium (B103445) ylide. researchgate.net This reaction has been successfully applied to the sugar moieties of nucleosides. tandfonline.comsapub.org For example, a ketone functional group on the carbohydrate backbone can be converted into an exocyclic methylene (B1212753) group (an alkene) via a Wittig reaction, leading to the synthesis of C-branched unsaturated nucleosides. tandfonline.com This has been used to synthesize precursors for complex nucleoside antibiotics. researchgate.net

| Olefination Method | Substrate Type | Reagent Class | Resulting Functional Group | Key Application |

|---|---|---|---|---|

| Modified Julia Olefination | 8-Formyladenosine rsc.org or Sugar Lactone researchgate.netorganic-chemistry.org | Benzothiazolyl sulfones | C8-alkene or Exo-methylene | Creates C-C double bonds on the purine base or sugar moiety. rsc.orgresearchgate.net |

| Horner-Wadsworth-Emmons | 8-Formyladenosine rsc.org | Phosphonate carbanions | C8-alkene | Provides an alternative route to C8-vinyl adenine nucleosides. rsc.org |

| Wittig Reaction | Ketone on sugar moiety tandfonline.com | Phosphonium ylides | Exo-alkene | Used for creating C-branched unsaturated sugar nucleosides. tandfonline.comsapub.org |

Structural Analysis and Stereochemical Elucidation of Adenine Octosyl Acid

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of adenine (B156593) octosyl acid in solution. By analyzing the interactions of atomic nuclei in a magnetic field, it is possible to map out the entire molecular structure.

The ¹H NMR spectrum of adenine octosyl acid provides crucial information about the number of different proton environments and their neighboring protons (spin-spin coupling). The spectrum can be divided into two main regions: the signals for the adenine base and those for the octosyl acid sugar portion.

The adenine moiety is expected to show characteristic signals for the H-2 and H-8 protons as singlets in the aromatic region. The protons of the bicyclic sugar core of the octosyl acid will appear in the more upfield region of the spectrum. The anomeric proton (H-1') is a key signal, typically appearing as a doublet due to coupling with H-2'. The complex coupling patterns of the other sugar protons (H-2' through H-7') provide initial information on their relative orientations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for adenine and octosyl acid derivatives. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 (Adenine) | ~8.30 | s | - |

| H-2 (Adenine) | ~7.85 | s | - |

| H-1' | ~6.00 | d | ~2.5 |

| H-2' | ~5.45 | dd | ~6.5, 2.5 |

| H-3' | ~4.75 | m | - |

| H-4' | ~4.15 | m | - |

| H-5' | ~2.20 | m | - |

| H-6' | ~2.00 | m | - |

| H-7' | - | - | - |

| NH₂ (Adenine) | Variable | br s | - |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule, providing a blueprint of the carbon skeleton. The spectrum is typically proton-decoupled, meaning each carbon signal appears as a singlet. The chemical shifts of the carbons in the adenine base are distinct from those in the octosyl acid moiety.

The adenine carbons (C-2, C-4, C-5, C-6, and C-8) will resonate at their characteristic downfield positions. The carbons of the octosyl acid, including the carboxyl carbon (C-8'), will have shifts consistent with a polyhydroxylated and bicyclic structure. The anomeric carbon (C-1') is a key indicator, and its chemical shift confirms the nature of the glycosidic bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for adenine and octosyl acid derivatives. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-6 (Adenine) | ~156.0 |

| C-2 (Adenine) | ~152.5 |

| C-4 (Adenine) | ~149.0 |

| C-8 (Adenine) | ~140.0 |

| C-5 (Adenine) | ~119.0 |

| C-8' (Carboxyl) | ~175.0 |

| C-1' | ~90.0 |

| C-4' | ~85.0 |

| C-2' | ~75.0 |

| C-3' | ~70.0 |

| C-7' | - |

| C-6' | - |

| C-5' | - |

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this experiment would be used to trace the connectivity of the protons within the sugar rings, for example, confirming the coupling between H-1' and H-2', H-2' and H-3', and so on.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of which proton is attached to which carbon in the molecule. For instance, the anomeric proton signal at ~6.00 ppm would show a cross-peak with the anomeric carbon signal at ~90.0 ppm.

A correlation between the anomeric proton H-1' and the C-4 and C-8 carbons of the adenine base, confirming the point of attachment and the β-configuration of the glycosidic bond.

Correlations between protons and carbons within the bicyclic sugar system, which are essential for elucidating the ring fusion and the stereochemistry. For example, correlations from H-1' to C-4' and from H-3' to C-7' would help to define the bicyclic structure. rsc.org

Mass spectrometry provides information about the mass, and thus the elemental composition and identity, of a molecule.

HRMS is used to determine the exact mass of the parent ion of this compound with a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of the unique elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. The molecular formula for this compound is C₁₃H₁₅N₅O₆. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 338.1095 | (To be determined experimentally) |

| [M-H]⁻ | 336.0946 | (To be determined experimentally) |

The fragmentation pattern observed in tandem MS/MS experiments can further confirm the structure, for example, by showing the characteristic loss of the adenine base, resulting in an ion corresponding to the protonated sugar moiety.

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting them and analyzing the resulting pieces. longdom.org The process involves multiple stages of mass analysis. longdom.orgunt.edu In a typical experiment, ions of the parent molecule, in this case, this compound, are generated and selected in the first stage of the mass spectrometer (MS1). This selected "precursor ion" is then directed into a collision cell, where it collides with an inert gas, such as argon, causing it to break apart into smaller "product ions." unt.edu The second stage of the mass spectrometer (MS2) then analyzes the mass-to-charge ratio (m/z) of these product ions, generating a fragmentation spectrum. longdom.org

Key fragmentation pathways likely include:

Glycosidic Bond Cleavage: A common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond connecting the adenine base to the sugar moiety. This would result in a prominent product ion corresponding to the protonated adenine base (m/z 136). The presence of post-translational modifications on peptides, such as the addition of ADP-ribose which also contains adenine, often leads to fragmentation patterns where ions from the modification are a dominant feature. nih.gov

Loss of Small Neutral Molecules: The structure would be expected to readily lose small, stable neutral molecules. libretexts.org

Water (H₂O): Loss of water (18 Da) from the multiple hydroxyl groups on the sugar backbone is a highly probable fragmentation event.

Carbon Dioxide (CO₂): The carboxylic acid group can fragment via the neutral loss of CO₂ (44 Da). libretexts.org

Ring Fragmentation: Cleavage within the fused furanoid-pyranoid ring system would also occur, leading to a complex series of lower-mass ions that could provide further details about the core structure.

By analyzing the precise mass differences between the precursor ion and the various product ions, researchers can piece together the molecular structure, confirming the presence of the adenine, carboxyl, and hydroxyl groups and providing evidence for the bicyclic core.

Determination of Absolute and Relative Stereochemistry

The biological activity of complex molecules like this compound is critically dependent on their three-dimensional structure. Determining the precise spatial arrangement of atoms, known as stereochemistry, is therefore essential. This involves establishing both the relative configuration (the orientation of different stereocenters with respect to each other within the molecule) and the absolute configuration (the actual R/S assignment at each chiral center). libretexts.orgucalgary.ca

Stereochemical Assignments at Key Chiral Centers (e.g., C4′, C6′, C7′)

This compound is a component of the larger biosynthetic pathways of polyoxins and nikkomycins, which are potent antibiotics. nih.govrsc.org Research into these pathways has provided significant insight into the stereochemistry of the octosyl acid core.

In the biosynthesis of nikkomycin (B1203212), an intermediate identified as (4'S, 5'S, 6'S, 7'R)-5'-amino-6'-hydroxy-octosyl acid 2'-phosphate (AHOAP) reveals specific stereochemical assignments for the core structure. nih.gov The determination of the 4'S and 7'R stereochemistry was noted as unexpected and was crucial for understanding the enzymatic transformations in the pathway. nih.gov

Furthermore, the isolation of different isomers, such as octosyl acid C, which has been identified as a C4'-epimer of a related octosyl acid derivative, demonstrates that variations in stereochemistry at these key positions exist in nature. nih.gov The absolute configuration of such centers is definitively established through rigorous techniques including NMR spectroscopy, comparison with chemically synthesized stereoisomers, or single-crystal X-ray diffraction. ucalgary.ca

Analysis of Coupling Constants and NOESY Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of a molecule in solution. Two key NMR techniques are the analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect SpectroscopY (NOESY).

Coupling Constants (J-couplings): The magnitude of the J-coupling constant between two adjacent protons is dependent on the dihedral angle between them. This relationship allows for the determination of the relative orientation of substituents on a ring system. For the related nikkomycin intermediate, AHOAP, specific coupling constants were measured to elucidate its conformation: nih.gov

JH4′–H5′ = 3.5 Hz

JH5′–H6′ = 10.5 Hz

JH6′–H7′ = 4.9 Hz

A small coupling constant (e.g., 3.5 Hz) typically indicates a gauche relationship (~60° dihedral angle), while a large coupling constant (e.g., 10.5 Hz) suggests an anti relationship (~180° dihedral angle). These values were most consistent with the proposed 4'S, 5'S, 6'S, 7'R stereochemistry for that intermediate. nih.gov Similarly, in studies of the apramycin (B1230331) octose core, a small J7'-6' coupling constant of 3.0 Hz was critical in determining the 7'-S configuration. nih.gov

NOESY Correlations: NOESY is a 2D NMR experiment that detects protons that are close to each other in space, regardless of whether they are bonded. libretexts.org The presence of a cross-peak in a NOESY spectrum indicates a dipolar interaction between two protons, typically within 5 Å of each other. This information is invaluable for establishing the relative configuration of substituents. For example, in the structural elucidation of apramycin, the stereochemistry at C6' was confirmed as 6'-R due to the absence of a NOESY correlation between the protons at H-6' and H-8'axial, which would have been expected if they were on the same face of the ring. nih.gov

Mechanisms of Epimerization in Biosynthetic Pathways

Epimerization, the change in stereochemistry at a single chiral center, is a common strategy used in natural product biosynthesis to generate structural diversity and fine-tune biological activity. utexas.edu The biosynthesis of polyoxins and nikkomycins provides clear evidence of such enzymatic activity.

The unexpected 4'S and 7'R stereochemistry found in the nikkomycin pathway intermediate AHOAP strongly suggests that an epimerization event occurs at the C4' and C7' positions. nih.gov The enzymes responsible are proposed to be either the oxygenase PolK or the aminotransferase NikK, which act on an earlier precursor in the pathway. nih.gov The existence of octosyl acid C, a C4'-epimer isolated from Streptomyces cacaoi, further supports the action of epimerases in these biosynthetic pathways. nih.gov

Epimerase activity is a well-documented phenomenon in the biosynthesis of other complex nucleoside antibiotics. In the pathway for tunicamycin, the enzyme TunF functions as a 4-epimerase, converting a glucose-like derivative into its galactose epimer, highlighting this type of transformation. ox.ac.uk These enzymatic reactions typically proceed through a ketone or imine intermediate at the chiral center, which allows for the proton to be removed and added back from the opposite face, thereby inverting the stereochemistry. This enzymatic control allows for the precise construction of complex stereochemical arrays from simple precursors.

Biochemical Interactions and Functional Mechanisms of Adenine Octosyl Acid

Mimicry of Endogenous Nucleotides and Analogs

The biological activity of adenine (B156593) octosyl acid is largely derived from its ability to mimic the structure of naturally occurring nucleotides, particularly cyclic adenosine (B11128) monophosphate (cAMP). This structural imitation allows it to interact with cellular machinery that normally binds these endogenous molecules.

Adenine octosyl acid is considered a carboanalog of 3′,5′-cyclic nucleotides like cAMP. jst.go.jp In a carboanalog, a carbon atom replaces another atom, typically an oxygen, within the core structure. The structure of octosyl acids features a unique and rigid bicyclic system where a furanoid ring is fused to a pyranoid ring. jst.go.jp This framework is structurally analogous to the phosphodiester-linked ring of 3',5'-cyclic nucleotides. This mimicry is the foundation of its biological activities, allowing it to be recognized by enzymes that have binding sites for cyclic nucleotides.

Enzymatic Interactions and Modulatory Activities

By mimicking endogenous molecules, this compound can interact with and modulate the activity of several critical enzymes. Its most well-documented activity is the inhibition of phosphodiesterases, but its adenine component also suggests potential interactions with a broader range of enzymes involved in nucleotide and coenzyme metabolism.

This compound is a powerful inhibitor of cyclic-AMP phosphodiesterases (PDEs) from various animal tissues. jst.go.jp These enzymes are responsible for the degradation of cAMP, a crucial second messenger in numerous signal transduction pathways. By inhibiting PDEs, this compound can elevate intracellular levels of cAMP, thereby prolonging and amplifying the signals that cAMP mediates. The adenine moiety is crucial for this inhibitory activity, a feature shared by other natural PDE inhibitors like griseolic acid, which also contains an adenine group and competitively inhibits cAMP phosphodiesterase. jst.go.jpnih.gov

| Property | Description | Source(s) |

| Target Enzyme | Cyclic-AMP Phosphodiesterase (PDE) | jst.go.jp |

| Activity | Powerful Inhibitor | jst.go.jp |

| Mechanism | As a carboanalog of cAMP, it interacts with the active site of PDEs, preventing the breakdown of the endogenous substrate. | jst.go.jp |

The adenine scaffold is a ubiquitous and essential component of many of the most fundamental coenzymes in all forms of life. rsc.org This prevalence suggests that proteins have evolved to recognize and bind the adenine structure, providing a basis for the interactions of adenine-containing compounds like this compound.

Adenosine Triphosphate (ATP): As the primary energy currency of the cell, ATP contains an adenine base linked to a ribose sugar and three phosphate (B84403) groups. rsc.org The energy stored in the phosphate bonds drives countless metabolic reactions.

Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD): These coenzymes are critical electron carriers in cellular respiration. Their adenine component acts as a structural anchor, allowing them to participate in redox reactions by accepting and donating electrons during the breakdown of nutrients to produce ATP.

S-Adenosyl-L-Methionine (SAM): SAM is the principal methyl group donor in biological systems. rsc.org It consists of an adenosine molecule attached to methionine and is utilized by methyltransferase enzymes in the modification of DNA, proteins, and other molecules. rsc.org The biosynthesis of the octosyl acid backbone itself is catalyzed by a radical SAM enzyme, highlighting a direct link to this class of coenzymes.

| Coenzyme | Full Name | Adenine-Containing Component | Primary Biological Function |

| ATP | Adenosine Triphosphate | Adenosine | Cellular energy transfer |

| NAD | Nicotinamide Adenine Dinucleotide | Adenosine Diphosphate | Electron carrier in redox reactions |

| FAD | Flavin Adenine Dinucleotide | Adenosine Diphosphate | Electron carrier in redox reactions |

| SAM | S-Adenosyl-L-Methionine | Adenosine | Methyl group donor |

Given that this compound is an analog of an adenine nucleotide, it has the potential to interact with various enzymes involved in nucleotide metabolism. The biosynthesis of the related octosyl acid A involves uridine (B1682114) monophosphate (UMP) and is catalyzed by a radical SAM enzyme, demonstrating that the biosynthetic pathway for its core structure is deeply integrated with nucleotide metabolic machinery.

As an adenine analog, it may be recognized by enzymes of the purine (B94841) salvage pathway. For example, adenine phosphoribosyltransferase is an enzyme that salvages free adenine by converting it into adenosine monophosphate (AMP). rsc.org It is plausible that adenine analogs could compete with adenine for the active site of such enzymes.

Role of Adenine in Coenzyme Structures (e.g., ATP, NAD, FAD, SAM)

Fundamental Chemical and Biological Roles of Adenine Scaffold

The chemical properties of the adenine scaffold itself are central to its biological significance and explain its presence in a wide array of essential biomolecules, from genetic material to coenzymes.

Adenine is a purine nucleobase composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Its structure allows it to form specific hydrogen bonds—two with thymine (B56734) in DNA and with uracil (B121893) in RNA—which is fundamental to the stable storage and faithful transcription of genetic information.

Beyond its role in base pairing, the adenine moiety serves as a versatile molecular recognition motif. A common structural motif for binding adenine has been identified in a vast number of proteins that use adenine-containing ligands, regardless of whether the ligand is a coenzyme, substrate, or effector. This motif utilizes backbone polar interactions and nonspecific hydrophobic interactions, making it a simple and widespread solution for ligand binding that evolved early in life. This explains why the adenine scaffold is a privileged structure, exploited by nature for energy transfer, redox reactions, and metabolic regulation. rsc.org

| Property | Value |

| Chemical Formula | C₅H₅N₅ |

| Molar Mass | 135.13 g/mol |

| Appearance | White to light yellow, crystalline solid |

| Key Feature | Purine base capable of forming two hydrogen bonds |

| Primary Roles | Genetic coding (DNA, RNA), energy transfer (ATP), coenzyme structure (NAD, FAD), molecular recognition |

Research Perspectives and Potential Academic Applications of Adenine Octosyl Acid

Contributions to Understanding Natural Product Biosynthesis

The study of molecules like adenine (B156593) octosyl acid is fundamental to expanding our knowledge of how organisms construct complex and unusual chemical structures. Its bicyclic anhydroocturonic acid core is a prime example of a higher-carbon sugar, and elucidating its formation has provided significant insights. koreascience.kr

The formation of the octosyl acid skeleton is a key area of research that informs the broader field of complex carbohydrate biosynthesis. Studies on related compounds like polyoxins and nikkomycins have revealed that the octose (eight-carbon sugar) core is a crucial precursor. nih.gov The biosynthesis of this unique scaffold is a prime example of a [5 + 3] coupling reaction. nih.gov This process involves the condensation of a five-carbon sugar derivative, uridine-5'-aldehyde (derived from uridine-5'-monophosphate or UMP), with a three-carbon donor, phosphoenolpyruvate (B93156) (PEP). nih.govjst.go.jp This reaction yields an intermediate octofuranulose uronic acid, which then undergoes further transformations to create the final bicyclic structure. jst.go.jp This mechanism provides a clear biochemical blueprint for how nature builds higher-order sugars from simpler, common metabolic precursors. The adenine analogue of octosyl acid is believed to be formed through a similar pathway, potentially involving transglycosylation or direct biosynthesis. koreascience.krrsc.org

The biosynthesis of the octosyl acid core has been a puzzle for decades, but recent research has identified several key enzymes and the novel transformations they catalyze. nih.govresearchgate.net The pathway involves a series of remarkable enzymatic steps, providing new targets for study and exploitation.

A pivotal step is catalyzed by a radical S-adenosylmethionine (SAM) enzyme, PolH. nih.govrsc.org This enzyme utilizes a radical mechanism to catalyze a complex cyclization of 3′-enolpyruvyl uridine (B1682114) 5′-monophosphate (EP-UMP), forming the characteristic bicyclic C-C and C-O bonds of the octosyl acid backbone and producing octosyl acid 5′-phosphate (OAP). nih.govresearchgate.netrsc.org Subsequently, a phosphatase, PolJ, is responsible for dephosphorylating OAP to yield octosyl acid (OA). nih.govresearchgate.netrsc.org

Further research into the broader biosynthetic pathway of related polyoxins has uncovered even more enzymatic complexity. An unexpected kinase, PolQ2, was found to catalyze a cryptic 2'-phosphorylation of the OAP intermediate. nih.gov This step is crucial for the subsequent transformation by PolD, an enzyme that performs a unique oxidative C-C bond cleavage, a key step in converting the octosyl acid scaffold into the aminohexuronic acid (AHA) core of polyoxins. nih.gov

| Enzyme | Enzyme Class | Substrate | Product | Function | Citation |

|---|---|---|---|---|---|

| PolH | Radical SAM Enzyme | 3′-enolpyruvyl uridine 5′-monophosphate (EP-UMP) | Octosyl acid 5′-phosphate (OAP) | Catalyzes radical-mediated cyclization to form the bicyclic core. | nih.govresearchgate.netrsc.org |

| PolJ | Phosphatase | Octosyl acid 5′-phosphate (OAP) | Octosyl Acid (OA) | Removes the 5'-phosphate group. | nih.govresearchgate.netrsc.org |

| PolQ2 | Kinase | Octosyl acid 5′-phosphate (OAP) | Octosyl acid 2',5'-bisphosphate (OABP) | Performs an unexpected 2'-phosphorylation, critical for the downstream pathway. | nih.gov |

| PolD | Oxidoreductase | 2'-phosphorylated octosyl acid derivative | Aminohexuronic acid 2'-phosphate (AHAP) | Catalyzes a unique oxidative C-C bond cleavage. | nih.gov |

Insights into Complex Carbohydrate Biosynthesis

Advancements in Chemical Biology

The unique structure of adenine octosyl acid and the enzymes involved in its creation are valuable tools for the field of chemical biology, which seeks to study and manipulate biological systems using chemical techniques.

Chemical probes are small molecules used to study biological processes. The adenine analogue of octosyl acid has shown significant potential in this area. It was found to be an inhibitor of cyclic-AMP (cAMP) phosphodiesterases from various animal tissues, enzymes that are critical in signal transduction pathways. koreascience.kr This makes this compound a valuable probe for investigating the function and regulation of these phosphodiesterases. Furthermore, the biosynthetic enzymes themselves, such as PolH and PolJ, can be used as bioinformatic probes to search genome databases for gene clusters that may produce new, undiscovered natural products with similar high-carbon sugar scaffolds. nih.gov The adenine scaffold, in general, is frequently modified to create fluorescent probes for studying nucleic acid structures and their interactions, a strategy that could be applied to this compound to probe specific biological systems. academie-sciences.frresearchgate.net

Understanding the biosynthetic pathway of octosyl acid-containing natural products opens the door to combinatorial biosynthesis. This technique involves mixing and matching genes from different pathways to create novel metabolites. A successful example of this approach involved the polyoxin (B77205) and nikkomycin (B1203212) pathways. Researchers took a mutant strain of Streptomyces ansochromogenes, which produces the nikkomycin nucleoside core (derived from the octosyl acid scaffold), and introduced the genes responsible for making the dipeptidyl moiety of polyoxins from Streptomyces cacaoi. nih.gov This engineered strain produced two hybrid antibiotics, one of which was a novel compound named polynik A. nih.gov These hybrid molecules exhibited improved properties, demonstrating the power of pathway engineering to generate valuable new compounds that are not produced naturally. nih.gov

| Organism/System | Genetic Modification | Resulting Product | Significance | Citation |

|---|---|---|---|---|

| S. ansochromogenes (nikkomycin producer) | Introduction of polyoxin dipeptide biosynthesis genes from S. cacaoi | Polynik A (novel hybrid antibiotic) & Polyoxin N | Demonstrates successful creation of novel hybrid antibiotics with potentially improved properties through combinatorial biosynthesis. | nih.gov |

Designing Chemical Probes for Biological Systems

Development of this compound as a Research Scaffold

A research scaffold is a core molecular structure that can be chemically modified in various ways to produce a library of related compounds for biological screening. The adenine base itself is considered a "privileged scaffold" in medicinal chemistry, as its structure is fundamental to many cofactors and signaling molecules, making it a rich starting point for designing enzyme inhibitors. academie-sciences.fracademie-sciences.frnih.gov

This compound combines this privileged adenine base with a unique and rigid bicyclic 3,7-anhydro-octofuranose uronic acid sugar. koreascience.krrsc.org This complex, three-dimensional structure makes it a highly attractive, albeit challenging, scaffold for synthetic and medicinal chemistry. Its constrained conformation can lead to high-affinity binding with biological targets. The synthesis of the adenine analogue of octosyl acid, often achieved via transglycosylation from a pyrimidine (B1678525) precursor or through total synthesis, allows for the creation of derivatives that can be tested for various biological activities. koreascience.krrsc.orgnih.gov The discovery that the adenine analogue inhibits cAMP phosphodiesterase, unlike its parent uracil-containing compounds, highlights the importance of the adenine moiety and validates the use of the octosyl acid core as a scaffold for developing specific enzyme inhibitors. koreascience.kr The significant academic effort invested in the total synthesis of octosyl acid and its analogues underscores its value as a foundational structure for exploring new chemical and biological space. figshare.comresearchgate.netnih.gov

Exploration as a Structural Template for Nucleoside Analogs

The intricate and rigid bicyclic furanosyl-pyranoid ring system of the octosyl acid core serves as a compelling scaffold for the development of novel nucleoside analogs. The generation of this compound itself is a primary example of this application, where the naturally occurring pyrimidine nucleoside, octosyl acid A, is used as a template to create a purine (B94841) version with emergent biological activity.

The synthesis is achieved through a transglycosylation reaction, a process that chemically exchanges the nucleobase while preserving the complex sugar moiety. koreascience.krchemeo.com Researchers have successfully prepared the adenine analogue from its natural pyrimidine counterpart by employing improved transglycosylation methods. koreascience.kr This process typically involves activating the pyrimidine nucleoside and reacting it with a silylated derivative of adenine in the presence of a catalyst, leading to the formation of the new carbon-nitrogen bond of the desired purine nucleoside. nih.gov

This semi-synthetic approach highlights the utility of the octosyl acid skeleton as a foundational structure for generating a library of analogues. By modifying the nucleobase, researchers can systematically probe structure-activity relationships and develop compounds with tailored biological targets. The successful synthesis of the adenine analogue demonstrates that the core scaffold is stable and amenable to such chemical manipulations, opening avenues for creating a diverse range of probes for biological systems. koreascience.krchemeo.com

Utility in Studying Enzyme Mechanisms and Interactions

The most significant academic application of this compound lies in its function as a potent enzyme inhibitor. While the parent compound, octosyl acid A, is biologically inert in this context, the adenine analogue is a powerful inhibitor of cyclic-AMP phosphodiesterases (cAMP-PDE) isolated from various animal tissues. chemeo.comrsc.org

Phosphodiesterases are critical enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). cvpharmacology.com By inhibiting cAMP-PDE, this compound can effectively increase intracellular levels of cAMP, making it a valuable tool for studying the myriad of processes modulated by this second messenger.

The inhibitory action of this compound is believed to stem from its structural similarity to the natural substrate, cAMP. The octosyl acid framework is regarded as a "carboanalog" of the 3',5'-cyclic phosphate (B84403) system of cAMP. chemeo.com This structural mimicry allows it to bind to the active site of the phosphodiesterase, competitively inhibiting the breakdown of cAMP. This mechanism is supported by studies of other adenine-containing natural products, such as griseolic acid, which also competitively inhibit cAMP phosphodiesterase. mdpi.com The specificity of this interaction underscores the importance of the adenine moiety for binding to the enzyme's active site, a feature that has been explored in the design of other PDE inhibitors. nih.govnih.gov

The ability of this compound to potently inhibit this key enzyme family makes it an important research tool for dissecting signaling pathways and validating phosphodiesterases as therapeutic targets.

Future Directions in this compound Research

Future research involving this compound and its structural relatives is progressing on two main fronts: the discovery of new natural analogues and the further elucidation of their biosynthetic pathways.

Recent breakthroughs have identified the key enzymes responsible for constructing the unique octosyl acid backbone, namely the radical S-adenosylmethionine (SAM) enzyme PolH and the phosphatase PolJ. nih.govrsc.org These enzymes catalyze the initial complex cyclization and dephosphorylation steps to form the core scaffold. nih.gov A significant future direction involves using the genetic sequences of polH and polJ as probes for target-directed genome mining. By searching genomic databases of various microorganisms for homologous gene clusters, researchers anticipate the discovery of novel natural products containing the octosyl acid moiety, potentially with different nucleobases or other structural modifications. nih.gov This approach could unveil a broader family of bioactive nucleosides with diverse therapeutic potentials.

Furthermore, continued investigation into the downstream enzymatic modifications of the octosyl acid core will provide deeper insights into how nature builds complex antibiotics like the polyoxins and nikkomycins. nih.gov Understanding these pathways not only enriches our knowledge of biosynthesis but also provides new enzymatic tools for the chemoenzymatic synthesis of novel nucleoside derivatives. The adenine analogue, as a potent bioactive compound, will remain a key reference point for assessing the activity of any newly discovered or synthesized analogues.

Data Tables

Table 1: Comparison of Octosyl Acid Analogs

| Compound Name | Nucleobase | Source | Key Biological Activity |

| Octosyl Acid A | 5-Carboxyuracil | Natural Product (Streptomyces cacaoi var. asoensis) | Precursor for transglycosylation; lacks significant PDE inhibitory activity. chemeo.comrsc.org |

| This compound | Adenine | Semi-synthetic | Potent inhibitor of cyclic-AMP phosphodiesterase (cAMP-PDE). chemeo.comrsc.org |

| cAMP (Cyclic Adenosine Monophosphate) | Adenine | Endogenous Molecule | Natural substrate for cAMP-PDE; key second messenger. cvpharmacology.com |

Q & A

Q. What are the key enzymatic steps in the biosynthesis of adenine octosyl acid (OA) and its intermediates?

The biosynthesis involves two critical enzymes: PolJ (a phosphatase) and PolH (a radical S-adenosylmethionine [SAM] enzyme). PolJ catalyzes the oxidative dephosphorylation of 30-enolpyruvyluridine 50-monophosphate (30-EUMP), while PolH facilitates the radical-mediated cyclization of octofuranuloseuronic acid (OFUA) to form the OA backbone. Experimental validation via knock-out mutants (e.g., Streptomyces aureochromogenes CXR14::pJTU4774/DpolH/DpolJ) confirmed their indispensability, as deletion abolished antifungal activity and led to intermediate accumulation (e.g., compound X in PolH mutants) .

Q. How can contradictions in MS/MS and NMR data for OA isomers be methodologically resolved?

Discrepancies in fragmentation patterns (e.g., m/z variations) or unexpected NMR signals (e.g., extra peaks from glycerol) require:

- Comparative isotopic labeling : Track carbon sources (e.g., C-3 of pyruvate/glycerate as OA’s C-60) to confirm biosynthetic pathways .

- HMBC analysis : Resolve connectivity in high-carbon sugar backbones (e.g., C-50–C-60 linkages in OA) .

- Controlled in vitro assays : Use SAM and dithionite to validate radical-mediated cyclization by PolH, excluding non-enzymatic artifacts .

Q. What mechanistic insights support the radical SAM-dependent activity of PolH in OA cyclization?

PolH’s radical mechanism involves:

- SAM as a co-substrate : Generates 5′-deoxyadenosyl (5′-dA) radicals, confirmed by EPR spectroscopy showing iron-sulfur cluster reduction .

- Anaerobic conditions : Essential for stabilizing radical intermediates during OFUA cyclization .

- Isotope tracing : Aligns with prior studies on C-50/C-60 carbon origins, confirming consistency with proposed pathways .

Q. How can target-directed genome mining leverage PolH/PolJ to discover novel OA-related antibiotics?

- Probe-based screening : Use conserved domains of PolH (radical SAM) and PolJ (phosphatase) to identify homologous gene clusters in microbial genomes .

- Phylogenetic analysis : Cluster candidates with polyoxin/nikkomycin biosynthetic pathways to prioritize antifungal compounds .

- Heterologous expression : Test candidate clusters in Streptomyces hosts to validate OA/AHA (adenine high-carbon sugar acid) production .

Methodological Considerations for Experimental Design

Q. What controls are critical for in vitro characterization of PolH/PolJ activity?

- Negative controls : Omit SAM or dithionite in PolH assays to rule out non-radical reactions .

- Substrate specificity tests : Use synthetic 30-EUMP analogs to map enzyme tolerance .

- Kinetic assays : Measure phosphate release (PolJ) or 5′-dA formation (PolH) via UV-Vis/EPR .

Q. How should researchers address low solubility/purity challenges in recombinant PolH/PolJ purification?

- Optimized expression : Use codon-optimized polH/polJ in E. coli with N-terminal His₆ tags .

- Affinity chromatography : Combine Ni²⁺-NTA and size-exclusion chromatography to remove contaminants .

- Partial activity assays : Validate functionality of partially pure enzymes via coupled MS/NMR detection .

Data Interpretation and Pathway Validation

Q. How can conflicting results from knock-out studies (e.g., metabolite accumulation in PolH but not PolJ mutants) be reconciled?

- Metabolite profiling : Use LC-MS to detect transient intermediates in PolJ mutants that may degrade rapidly .

- Enzyme redundancy : Test for compensatory phosphatases/radical enzymes in host strains .

- Pathway modeling : Integrate isotopic labeling data with computational tools to predict alternative routes .

Tables for Key Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.